molecular formula C24H23ClN2O5S B11251337 6-chloro-4-(phenylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-(phenylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11251337
M. Wt: 487.0 g/mol
InChI Key: CXAMIDRXBVFSAT-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a benzene ring bonded to a sulfonyl group

Preparation Methods

One common synthetic route involves the use of electrophilic aromatic substitution reactions to introduce the benzenesulfonyl group onto a benzene ring . The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The pathways involved in its mechanism of action can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzenesulfonyl derivatives and benzoxazine compounds. These compounds share structural similarities but may differ in their functional groups and specific applications. For example:

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-chloro-N-(3-propan-2-yloxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O5S/c1-16(2)31-19-8-6-7-18(14-19)26-24(28)23-15-27(21-13-17(25)11-12-22(21)32-23)33(29,30)20-9-4-3-5-10-20/h3-14,16,23H,15H2,1-2H3,(H,26,28)

InChI Key

CXAMIDRXBVFSAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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